Enarodustat

准备方法

化学反应分析

Dimroth Rearrangement

The triazolopyridine intermediate undergoes a Dimroth rearrangement upon treatment with morpholine (Step 3). This reaction involves:

-

Nucleophilic attack by morpholine on the triazole ring.

-

Ring opening and subsequent reclosure to form a rearranged iodinated triazole 10.

Mechanistic Insight :

-

The rearrangement increases electrophilicity at the triazole’s C5 position, enabling efficient iodination .

-

This step is critical for introducing functional groups essential for downstream coupling .

Sonogashira Coupling

The palladium-catalyzed cross-coupling (Step 4) links the iodinated triazole to phentylacetylene:

-

Oxidative addition : Pd(0) inserts into the C–I bond of the aryl iodide.

-

Transmetalation : Copper acetylide transfers the alkyne to Pd(II).

-

Reductive elimination : Forms the C–C bond, regenerating Pd(0) 10.

Critical Parameters :

-

Catalyst: Pd(PPh₃)₄ with CuI co-catalyst.

-

Solvent: DMF or THF under inert atmosphere10.

Amide Bond Formation

The carboxylic acid intermediate reacts with glycine ethyl ester via EDC/HOBt-mediated activation :

-

EDC converts the carboxylic acid to an active O-acylisourea intermediate.

-

HOBt forms a stable active ester, minimizing side reactions.

Yield Optimization :

Hydrolysis of Protecting Groups

Final steps involve:

-

Alkyne reduction : H₂/Pd removes the benzyl group and reduces the alkyne to an alkane.

-

Ester hydrolysis : Basic conditions (NaOH) cleave the tert-butyl ester to the free carboxylic acid .

Purity Control :

Structural Characterization

This compound’s structure () was confirmed via:

-

NMR : - and -NMR verified aromatic protons and carbonyl groups .

-

X-ray crystallography : Confirmed planar triazole and pyridine rings .

Stability Under Physiological Conditions

This compound remains stable in:

Degradation Pathways :

-

Photolysis: UV light induces cleavage of the triazole ring .

-

Hydrolysis: Ester groups are susceptible to basic conditions .

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency

科学研究应用

Treatment of Renal Anemia in CKD Patients

Enarodustat has been primarily developed for the treatment of renal anemia in patients with CKD. Clinical trials have demonstrated its efficacy in increasing hemoglobin levels and maintaining them within target ranges.

- Phase 3 Studies : In a Phase 3 study involving Japanese patients undergoing maintenance hemodialysis, this compound was found to be noninferior to darbepoetin alfa (DA) in managing anemia. The results showed that this compound effectively maintained hemoglobin levels while being well tolerated over a 24-week period .

- Efficacy in Non-Dialysis Patients : A separate study focusing on non-dialysis CKD patients reported significant increases in hemoglobin levels with this compound treatment, alongside reductions in inflammatory markers such as C-reactive protein and serum ferritin .

Comparison with Other Treatments

This compound has been compared with traditional erythropoiesis-stimulating agents (ESAs) like DA. Key findings include:

- Efficacy : this compound demonstrated comparable efficacy to DA in maintaining hemoglobin levels while showing a favorable profile regarding iron metabolism by decreasing hepcidin and ferritin levels and increasing total iron-binding capacity .

- Safety Profile : The safety profile of this compound appears favorable, with no significant differences in adverse events compared to DA. Approximately 65% of patients treated with this compound reported adverse events, compared to 82% for DA .

Summary of Clinical Findings

| Study Type | Population Type | Efficacy Outcomes | Safety Outcomes |

|---|---|---|---|

| Phase 3 Study | Hemodialysis Patients | Noninferior to DA; maintained Hb levels | Generally well tolerated; lower adverse event rate |

| Non-Dialysis Study | CKD Patients | Significant increase in Hb; decreased inflammatory markers | No serious adverse effects reported |

Pharmacodynamics and Safety

Pharmacodynamic studies have indicated that this compound effectively increases EPO production through both in vitro and in vivo studies. It has been shown to induce EPO mRNA expression in liver and kidney tissues dose-dependently . Safety pharmacology evaluations revealed no significant effects on central nervous or respiratory systems, although transient changes in blood pressure were noted at high doses .

作用机制

相似化合物的比较

JTZ-951 与其他缺氧诱导因子脯氨酰羟化酶抑制剂,如达普红司他和伐达司他进行比较 . 这些化合物也旨在通过增加内源性促红细胞生成素水平来治疗慢性肾脏病相关性贫血。 JTZ-951 已显示出独特的药代动力学特性,例如快速吸收和最小积累,这在安全性 and 疗效方面可能具有优势 .

如果您还有其他问题或需要更多详细信息,请随时询问!

属性

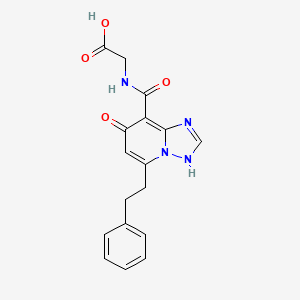

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRBJKWDXVHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336902 | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262132-81-9 | |

| Record name | Enarodustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enarodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENARODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。